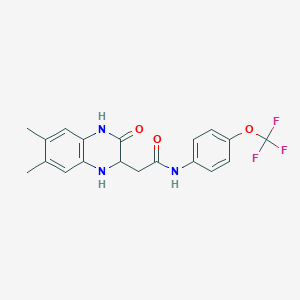

![molecular formula C21H17N3O3S2 B2448886 N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 941966-18-3](/img/structure/B2448886.png)

N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

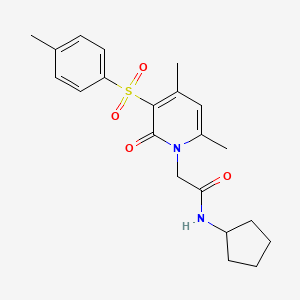

“N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” is a chemical compound with the molecular formula C14H10N2OS . It belongs to the class of heterocyclic compounds known as benzothiazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient, catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Scientific Research Applications

- Researchers have explored the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This synthetic strategy leads to the formation of pyrimidobenzothiazoles via a 6-endo-dig halocyclization. The reaction occurs at room temperature and exhibits a broad substrate scope. Additionally, several multisubstituted α,β-enones can be synthesized using the same starting materials.

- Novel photochromic compounds, specifically 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] , have been synthesized. These compounds exhibit luminescence properties in both the cyclic and merocyanine forms. Unlike their benzopyran analogs, these spirooxazines possess lower relative stability .

- In the study of structure-activity relationships (SAR), a series of 2-(2-oxo-3-pyridyl-benzo[d]thiazol-6-yl)oxo-hexanoic acid derivatives were synthesized via classic nucleophilic SNAr reactions. These derivatives were investigated for their herbicidal activity .

Halocyclization and Iodosulfonylation

Photochromic Properties

Herbicidal Activity

Future Directions

The future directions for “N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” could involve further exploration of its potential applications in medicinal chemistry, drug design, and advanced materials due to its structural complexities . The synthesis of such nitrogen-containing fused heterocyclic small molecules is attracting increasing attention due to their pharmaceutical activities and therapeutic potential .

properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-19-20(13-16)28-14-22-19/h2-14H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAWXYDXJVTTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2448805.png)

![N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2448807.png)

![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)

![Methyl 3-[6-(isopropylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2448809.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2448818.png)

![1-(3-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2448821.png)